HIV-1 NNRTI Potency: Pyridazinylthioacetamide Scaffold EC50 Range vs. Nevirapine Baseline
In a series of pyridazinylthioacetamides structurally related to CAS 872987-97-8, the lead compound 8k exhibited an EC50 of 0.046 μM against HIV-1 strain IIIB replication, which is approximately 2-fold more potent than nevirapine (NVP, EC50 = 0.09 μM) and >20-fold more potent than zalcitabine (DDC, EC50 = 1.04 μM) in the same assay [1]. The selectivity index (SI = CC50/EC50) for 8k was 2149, substantially exceeding that of NVP. While CAS 872987-97-8 was not explicitly reported in this study, the scaffold SAR demonstrates that N-benzyl variants bearing 6-(pyridin-3-yl) substitution can achieve sub-micromolar antiviral potency. The 2-chloro substituent on the benzyl ring is expected to further modulate potency and metabolic stability based on established SAR trends within this chemotype.
| Evidence Dimension | Anti-HIV-1 activity (EC50) and selectivity index (SI) |
|---|---|
| Target Compound Data | Not directly reported for CAS 872987-97-8; class representative 8k: EC50 = 0.046 μM, CC50 = 99.9 μM, SI = 2149 |
| Comparator Or Baseline | Nevirapine (NVP): EC50 = 0.09 μM; Zalcitabine (DDC): EC50 = 1.04 μM |
| Quantified Difference | 8k is 2-fold more potent than NVP and 22.6-fold more potent than DDC; SI = 2149 vs. NVP SI (not explicitly stated but implied lower) |
| Conditions | HIV-1 strain IIIB replication assay in MT-4 cells; MTT-based cytotoxicity counter-screen |
Why This Matters
For antiviral screening programs, the pyridazinylthioacetamide scaffold including CAS 872987-97-8 offers an alternative chemotype to first-generation NNRTIs with potential for improved resistance profiles and selectivity indices exceeding 2000.
- [1] Song Y, Zhan P, Kang D, Li X, Tian Y, Li Z, Chen X, Chen W, Pannecouque C, De Clercq E, Liu X. Discovery of novel pyridazinylthioacetamides as potent HIV-1 NNRTIs using a structure-based bioisosterism approach. Med. Chem. Commun., 2013, 4, 810-816. View Source
